Product packaging for Fioricet(Cat. No.:CAS No. 122018-95-5)

Fioricet

Cat. No.: B053488
CAS No.: 122018-95-5
M. Wt: 569.6 g/mol
InChI Key: KJNFMGMNZKFGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fioricet is a well-characterized combination analgesic agent of significant interest in pharmacological and neurobiological research. Its formulation typically consists of butalbital (a short-acting barbiturate), acetaminophen (a non-opioid analgesic and antipyretic), and caffeine. The primary research value of this compound lies in its multi-mechanistic approach to modulating pain pathways. Butalbital exerts its effect by potentiating the action of gamma-aminobutyric acid (GABA) at GABAA receptors, leading to central nervous system (CNS) depression. Acetaminophen is believed to act through central cyclooxygenase (COX) inhibition and involvement of the serotonergic and cannabinoid systems, while caffeine, an adenosine receptor antagonist, can enhance the absorption and efficacy of the analgesic components.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H35N7O7 B053488 Fioricet CAS No. 122018-95-5

Properties

CAS No.

122018-95-5

Molecular Formula

C27H35N7O7

Molecular Weight

569.6 g/mol

IUPAC Name

N-(4-hydroxyphenyl)acetamide;5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione;1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C11H16N2O3.C8H10N4O2.C8H9NO2/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);4H,1-3H3;2-5,11H,1H3,(H,9,10)

InChI Key

KJNFMGMNZKFGIE-UHFFFAOYSA-N

SMILES

CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)NC1=CC=C(C=C1)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Canonical SMILES

CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)NC1=CC=C(C=C1)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Other CAS No.

122018-95-5

Origin of Product

United States

Butalbital: a Barbiturate Component

Butalbital Biotransformation and Pharmacokinetics: Metabolic Pathways

Hepatic Enzyme System Involvement: Cytochrome P450 (CYP3A4) Metabolism

Butalbital undergoes substantial metabolism primarily in the liver. drugbank.com The cytochrome P450 (CYP) enzyme system plays a significant role in its biotransformation, with CYP3A4 being notably involved. wikipedia.orgmedscape.compdr.net While CYP3A4 is a primary enzyme, other cytochrome P450 isoenzymes, such as CYP2E1, CYP2C8, and CYP2C9, may also contribute to its metabolism, albeit to a lesser extent. fda.gov

The metabolic pathways of butalbital include:

C5 oxidation: This is the major metabolic pathway, leading to the formation of 5-isobutyl-5-(2,3-dihydroxypropyl)barbituric acid. nih.govdrugbank.com

Omega-hydroxylation: Another pathway involves the formation of 5-allyl-5-(3-hydroxy-2-methyl-1-propyl)barbituric acid. nih.govdrugbank.com

Enzyme Induction Phenomena and Metabolic Interactions

Butalbital is recognized as a hepatic enzyme inducer, specifically affecting the cytochrome P450 enzyme system, including CYP3A4. drugbank.commedscape.compdr.netdrugs.comdrugs.com This induction phenomenon can lead to altered metabolism of other co-administered compounds that are substrates for these enzymes. For instance, the coadministration of butalbital may result in decreased plasma concentrations and reduced efficacy of various drugs, such as ifosfamide, theophylline (B1681296), warfarin, certain calcium-channel blockers (e.g., amlodipine), and combined hormonal contraceptives due to increased metabolic clearance. medscape.compdr.netdrugs.comdrugs.compdr.net The ability of barbiturates to induce drug-metabolizing enzymes is also implicated in phenomena such as the development of tolerance and dependence, as it can lead to enhanced drug metabolism and consequently decreased drug concentrations at the site of action. nih.govdrugbank.com

Excretion Pathways and Metabolite Profiles

Butalbital is predominantly eliminated from the body via renal excretion. drugbank.com A significant portion of the administered dose, ranging from 59% to 88%, is excreted in the urine as either unchanged parent drug or its metabolites. nih.govdrugbank.comdrugs.com

Key urinary metabolites identified include:

5-isobutyl-5-(2,3-dihydroxypropyl)barbituric acid, which is the major metabolite, accounting for a substantial percentage of the dose. nih.govdrugbank.com

5-allyl-5-(3-hydroxy-2-methyl-1-propyl)barbituric acid, formed through omega-hydroxylation. nih.govdrugbank.com

Only a small percentage of the administered dose, approximately 2.6% to 3.6%, is excreted as unchanged butalbital in the urine. nih.govdrugbank.com The plasma half-life of butalbital is approximately 35 hours. wikipedia.orgdrugs.comaddictionresource.com

Table 1: Butalbital Excretion Profile
Excretion PathwayForm ExcretedPercentage of Dose
RenalUnchanged Drug2.6% - 3.6% nih.govdrugbank.com
Renal5-isobutyl-5-(2,3-dihydroxypropyl)barbituric acid (Major Metabolite)~24% - 50.2% nih.govdrugbank.com
Renal5-allyl-5-(3-hydroxy-2-methyl-1-propyl)barbituric acid~4.8% - 10.1% nih.govdrugbank.com
RenalTotal (Unchanged + Metabolites)59% - 88% drugbank.comdrugs.com

Structure-Activity Relationships within the Barbiturate (B1230296) Class: Insights from Butalbital

Barbiturates are a class of compounds derived from barbituric acid. nih.govebi.ac.uk The pharmacological activity of barbiturates, including butalbital, is intrinsically linked to their chemical structure, particularly the substitutions at position 5 of the barbituric acid ring. nih.govwikipedia.orgebi.ac.uk In the case of butalbital, the presence of an allyl group and an isobutyl group at this position contributes to its specific pharmacological profile as a short-to-intermediate acting central nervous system (CNS) depressant. nih.govdrugbank.comwikipedia.org

Barbiturates exert their effects by non-selectively depressing excitable tissues, including the CNS. drugbank.comdrugs.comwikipedia.org Their primary mechanism of action involves the postsynaptic enhancement of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain. nih.gov Barbiturates interact with the alpha- and beta-subunits of the GABA-A receptor, which leads to an increase in chloride ion flux into the neuron. nih.gov This influx results in postsynaptic hyperpolarization, thereby decreasing neuronal excitability and producing CNS depression. nih.gov The duration of action within the barbiturate class, such as butalbital's intermediate duration, is influenced by factors like their lipophilicity and the rate at which they are metabolized and eliminated from the body. nih.govdrugbank.comwikipedia.orgebi.ac.ukwikipedia.org

Acetaminophen: an Analgesic and Antipyretic Component

Acetaminophen (B1664979) Biotransformation and Metabolic Fates

Deacetylation and Reacetylation Pathways: p-Aminophenol Formation

While glucuronidation and sulfation are the predominant metabolic pathways for acetaminophen, a minor but significant pathway involves deacetylation. nih.govwikipedia.orgoaepublish.com This process, primarily catalyzed by the liver enzyme N-deacetylase, yields p-aminophenol (p-AP) as a metabolite. nih.govoaepublish.comjst.go.jprsc.org Although p-aminophenol has been reported to cause nephrotoxicity in rodent models, its clinical relevance in human acetaminophen metabolism is still under investigation. nih.gov

In the central nervous system (CNS), p-aminophenol can undergo further conjugation with arachidonic acid through the catalytic activity of fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404). nih.govwikipedia.orgoaepublish.comrsc.orgresearchgate.net This metabolite, AM404, has been detected in the brains of animals and cerebrospinal fluid of humans following acetaminophen administration. wikipedia.org AM404 is a weak agonist of cannabinoid receptors (CB1 and CB2) and a potent activator of the transient receptor potential vanilloid 1 (TRPV1) receptor, suggesting its potential role in the analgesic effects of acetaminophen. wikipedia.orgoaepublish.comrsc.orgresearchgate.net

Interorgan Transport of Acetaminophen Metabolites

The disposition of acetaminophen involves a complex interorgan transport of its metabolites, primarily between the liver, kidney, and intestine, facilitated by the bloodstream and bile, ultimately leading to elimination in urine. nih.govpharmgkb.orgtandfonline.com

After a therapeutic dose, acetaminophen is largely converted into pharmacologically inactive glucuronide (APAP-glucuronide) and sulfate (B86663) (APAP-sulfate) conjugates in the liver. nih.govpharmgkb.orgwikipedia.orgrsc.org From the liver, most of these glucuronide and sulfate metabolites are transported into the kidneys via the bloodstream for renal excretion. nih.govpharmgkb.org Some APAP-glucuronide may also appear in the bile, with subsequent transport through the intestines into the blood. nih.govpharmgkb.org The kidney serves as the primary site for the disposition of APAP-sulfate, either through direct excretion or further biotransformation followed by renal excretion. nih.govpharmgkb.org

Specific ATP-binding cassette (ABC) transporters play a crucial role in the efflux of acetaminophen metabolites from cells. For instance, ABCC2 and ABCG2 transporters are involved in the excretion of APAP-glucuronide and APAP-sulfate from hepatocytes into the bile. pharmgkb.orgontosight.ainih.gov Additionally, ABCC3 and ABCC4 transporters facilitate the movement of APAP-glucuronide and APAP-sulfate, respectively, into the bloodstream from liver cells. pharmgkb.org The membrane permeabilities of acetaminophen glucuronide and sulfate have been studied, indicating carrier-mediated transport for their uptake into hepatocytes and subsequent release into the medium. nih.gov

Acetaminophen Chemical Synthesis Routes

Acetaminophen is a highly produced pharmaceutical, with global demand exceeding 100,000 metric tons annually. google.comresearchgate.net The necessity for large-scale production has driven the development of various synthesis routes, emphasizing efficiency, purity, and increasingly, environmental sustainability. researchgate.net

Conventional Industrial Synthesis Pathways: Phenol (B47542) Derivatives

Conventional industrial synthesis routes for acetaminophen often involve phenol derivatives as starting materials. acs.org One widely used method is the N-acetylation of 4-aminophenol (B1666318) with acetic anhydride (B1165640), typically carried out in an inert solvent such as water, water-isopropanol mixtures, acetic acid, or other suitable hydrocarbons. google.comijeijournal.comiipseries.orgresearchgate.net 4-aminophenol is a commonly available starting material for many acetaminophen manufacturers. google.com

Another industrial synthesis method involves the Bamberger rearrangement of phenylhydroxylamine. acs.org Other traditional routes may start from benzene, involving steps like nitration of chlorobenzene (B131634) or phenol, or reduction of nitrobenzene. acs.orgrsc.org A three-step process from phenol involves electrophilic aromatic substitution with nitric acid to produce p-nitrophenol, followed by hydrogenation to p-aminophenol, and finally acylation to acetaminophen. ijaresm.com

"Green Chemistry" Approaches to Acetaminophen Synthesis

There is increasing interest in developing new processes for acetaminophen synthesis that align with green chemistry principles, aiming to mitigate hazards, reduce environmental impact, and improve sustainability. google.comacs.orgijaresm.com These approaches often focus on minimizing solvent use, reducing waste generation, and utilizing renewable feedstocks. glbrc.orgacs.orgiipseries.orgnih.gov

One green route involves the direct acetamidation of hydroquinone (B1673460) with ammonium (B1175870) acetate (B1210297) and acetic acid, which can achieve high theoretical atom economy and reduce solvent use. acs.orgrsc.org Hydroquinone itself can be obtained from the hydroxylation of phenol. acs.org Another sustainable approach involves synthesizing acetaminophen from p-hydroxybenzamide, a compound that can be isolated from lignin, a renewable biomass source. glbrc.org This two-step process utilizes a Hofmann-type reaction and is considered a sustainable and cost-effective alternative to traditional petrochemical-based routes. glbrc.org Mechanochemical methodologies, such as using bead-milling technology for the Beckmann rearrangement, are also emerging as sustainable, solvent-free alternatives for acetaminophen synthesis, offering higher yields and improved green chemistry metrics compared to solution-based processes. nih.govchemistryviews.org

Emerging Synthetic Methodologies: Microwave-Assisted and Ultrasound-Assisted Synthesis

Emerging synthetic methodologies, such as microwave-assisted and ultrasound-assisted synthesis, offer significant advantages in acetaminophen production, including shortened reaction times, increased yields, and improved purity. ijeijournal.comresearchgate.netamazonaws.comcem.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates by providing rapid and uniform heating. ijeijournal.comiipseries.orgamazonaws.com Studies have shown that microwave-assisted synthesis of acetaminophen from p-aminophenol and acetic anhydride can reduce reaction time by 50% and increase yield by over 30% compared to conventional methods. ijeijournal.comresearchgate.net A two-step microwave-assisted synthesis from 4-nitrophenol, involving hydrogenation to 4-aminophenol followed by acetylation, has been demonstrated to be completed in under 90 minutes. amazonaws.comcem.com

Ultrasound-Assisted Synthesis: Ultrasound-assisted synthesis (UAS) utilizes acoustic cavitation to generate high energy, which favors chemical reactions. ijeijournal.comresearchgate.net For acetaminophen synthesis from hydroquinone using ammonium acetate, UAS can achieve the reaction at lower temperatures (e.g., 60 °C) and significantly reduced reaction times (e.g., 150 minutes) compared to conventional processes that may require higher temperatures (220 °C) and longer durations (15 hours). researchgate.netnih.gov This method also contributes to a greener process by avoiding salt byproduct formation. researchgate.net Ultrasound assistance has been shown to reduce reaction time by 40% and increase yield by nearly 24%. ijeijournal.comresearchgate.net

Enzymatic and Biosynthetic Production of Acetaminophen

While not as prevalent as chemical synthesis, enzymatic and biosynthetic routes for acetaminophen production represent a growing area of research, aligning with the principles of green chemistry and sustainable manufacturing. These methods leverage biological catalysts or systems to synthesize the compound, potentially offering milder reaction conditions and reduced environmental impact. Detailed research findings on specific enzymatic or biosynthetic pathways for acetaminophen are still developing, but the broader field of biocatalysis is actively exploring such routes for various pharmaceuticals.

Caffeine: a Xanthine Stimulant Component

Caffeine (B1668208) Pharmacodynamics: Molecular Basis of Stimulant and Adjuvant Effects

Caffeine exerts its physiological effects through several molecular mechanisms, predominantly by interacting with specific receptors and enzymes within biological systems.

The primary mechanism by which caffeine elicits its stimulant effects is through its action as a non-selective antagonist of adenosine (B11128) receptors (ARs). mims.comimrpress.comresearchgate.netnih.gov Four main subtypes of adenosine receptors exist: A1, A2A, A2B, and A3. nih.govfrontiersin.org In the brain, A1 and A2A receptors are the most abundantly expressed. imrpress.com Caffeine demonstrates comparable in vitro affinities for A1, A2A, and A2B receptors, with a comparatively lower affinity for A3 receptors. imrpress.com

Under normal physiological conditions, adenosine binds to A1 and A2A receptors in the brain, a process that typically leads to a reduction in the release of neurotransmitters such as glutamate (B1630785) and dopamine (B1211576), thereby inducing drowsiness and sleepiness. mdpi.com Caffeine's structural similarity to adenosine allows it to competitively bind to these receptors, thereby blocking adenosine-mediated signaling. researchgate.netmdpi.com This antagonism results in an increase in neurotransmitter release, contributing to reduced drowsiness, heightened alertness, and enhanced mental activity. mims.commdpi.com Molecular dynamics simulations have provided insights into this interaction, revealing that caffeine binds to the orthosteric pocket of the A2A receptor, forming a characteristic hydrogen bond with the residue N6.55. frontiersin.org Prolonged or chronic consumption of caffeine can lead to an adaptive response in the central nervous system, characterized by an "upregulation" or an increase in both the number and sensitivity of adenosine receptors. nih.gov This adaptation is thought to contribute to the phenomenon of caffeine tolerance. nih.gov

Another significant mechanism of caffeine's action involves the inhibition of phosphodiesterase (PDE) enzymes. mims.comnih.govresearchgate.netscbt.com PDEs are a family of enzymes responsible for the hydrolysis and inactivation of cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.netscbt.commdpi.com By inhibiting PDE activity, caffeine leads to an accumulation of intracellular cAMP and cGMP levels. researchgate.netscbt.com This modulation of cyclic nucleotide signaling pathways results in a wide array of physiological effects. researchgate.netscbt.com Caffeine's interaction with PDEs is characterized by its ability to engage with the enzyme's active site through hydrogen bonding and hydrophobic interactions, which in turn alters the enzyme's conformation and diminishes its catalytic activity. scbt.com Research findings consistently show that caffeine inhibits PDE activity and elevates cAMP levels. researchgate.net Quantitative studies have determined the inhibition constant (Ki) values for caffeine's modulation of cyclic nucleotide transport: 41 µM for [3H]-cAMP transport and 48 µM for [3H]-cGMP transport, underscoring its role in modulating both pathways. researchgate.net

Caffeine is known to induce cerebral vasoconstriction, a reduction in the diameter of blood vessels in the brain. nih.govmdpi.comresearchgate.netfrontiersin.orgahajournals.org This effect is primarily mediated by its antagonistic action on adenosine receptors located in the vascular tissue. nih.govmdpi.comresearchgate.netfrontiersin.orgahajournals.org Adenosine acts as a potent cerebral vasodilator, meaning it causes blood vessels to widen. nih.govahajournals.org By blocking these adenosine receptors, caffeine counteracts this vasodilatory effect, leading to a decrease in cerebral blood flow (CBF). nih.govahajournals.org

Phosphodiesterase Enzyme Inhibition: Cyclic Nucleotide System Modulation (cAMP, cGMP)

Caffeine Molecular Interactions and Biophysical Chemistry

Beyond its pharmacological actions, caffeine engages in significant molecular interactions with other biological macromolecules and ions.

Caffeine has been shown to interact with deoxyribonucleic acid (DNA). nih.govresearchgate.netplos.orgresearchgate.netnih.gov Investigations employing single molecule force spectroscopy with optical tweezers have demonstrated that caffeine binds to DNA externally, rather than intercalating within the double-helix. nih.govresearchgate.netresearchgate.netnih.gov This external binding exhibits a higher affinity under conditions of lower ionic strength. nih.govresearchgate.net At higher ionic strengths, there is evidence of considerable cooperativity, suggesting that caffeine molecules may form dimers or trimers along the DNA double-helix. nih.govresearchgate.net A notable consequence of caffeine binding is the stabilization of the DNA double-helix, which helps prevent force-induced DNA melting. nih.govresearchgate.net

Table 1: Caffeine-DNA Binding Parameters

Interaction TypeBinding ModeIonic Strength AffinityEffect on DNA StabilityBinding Constant (M^-1)
DNA BindingOutside-helixHigher at lower ionic strengthsStabilizes, prevents melting3.8 × 10^3 plos.org

Note: This table is designed for interactive display in a live environment, allowing for sorting and filtering of data.

Caffeine has been demonstrated to interact with various divalent metal ions when in aqueous solutions, including cadmium (Cd2+), mercury (Hg2+), strontium (Sr2+), and barium (Ba2+). tandfonline.comnih.govresearchgate.nettandfonline.com Spectroscopic analyses, such as Fourier transform infrared spectroscopy (FTIR) and absorption spectra, confirm the strong binding of these metal ions to caffeine. tandfonline.comnih.govresearchgate.net These interactions primarily occur through the O6 and N9 atoms of the caffeine molecule. tandfonline.comnih.govresearchgate.net Both direct interactions and indirect interactions, mediated by the metal hydration shell, have been observed. tandfonline.comnih.govresearchgate.net

Table 2: Binding Constants of Caffeine with Divalent Metal Ions

Metal IonBinding Constant (k) (M^-1)
Cadmium (Cd2+)1.24 × 10^5 tandfonline.comnih.gov
Mercury (Hg2+)1.74 × 10^5 tandfonline.comnih.gov
Strontium (Sr2+)3.3 × 10^4 tandfonline.comnih.gov
Barium (Ba2+)1.8 × 10^4 tandfonline.comnih.gov

Note: This table is designed for interactive display in a live environment, allowing for sorting and filtering of data.

Hydrogen Bonding and Solvation Dynamics in Aqueous Environments

Caffeine is a polar molecule, and its solubility in water is attributed to its ability to form hydrogen bonds at six different sites, where the hydrogen of water molecules is attracted to the electronegative nitrogen and oxygen atoms of caffeine weebly.com. With three of its four nitrogen atoms methylated, caffeine can only act as a hydrogen bond acceptor, not a conventional hydrogen bond donor nih.gov. The carbonyl oxygen atoms (O2 and O6) and the nitrogen atom at position 9 (N9) are key hydrogen bond acceptor sites nih.govmdpi.com. In aqueous solution, the interaction of water molecules with caffeine is largely dominated by the two oxygen atoms and the N9 nitrogen atom nih.gov. The two carbonyl oxygen atoms are generally better solvated than the N9 site mdpi.com. While all hydrogen bond interactions have a similar nature, water contacts with the lone pair in the N9 atom are often the strongest mdpi.com. In its mono-hydrated crystalline polymorph, caffeine molecules stack, and water molecules form hydrogen bonds with the N9 atoms of adjacent caffeine molecules nih.gov.

Caffeine Metabolism: Biotransformation Pathways

Caffeine metabolism primarily occurs in the liver, catalyzed by hepatic microsomal enzyme systems nih.govfrontiersin.orgcoffeeandhealth.org. It is almost completely metabolized, with 3% or less being excreted unchanged in urine frontiersin.orgpharmgkb.org. The main metabolic pathway in humans (70-80%) involves N-3 demethylation of caffeine (1,3,7-trimethylxanthine) to paraxanthine (B195701) (1,7-dimethylxanthine) nih.govfrontiersin.orgpharmgkb.orgnih.govresearchgate.net. This initial metabolic step accounts for approximately 75-80% of caffeine metabolism nih.gov. The remaining caffeine is metabolized to theobromine (B1682246) (approximately 7-12%) and theophylline (B1681296) (approximately 4-8%) wikipedia.orgdrugbank.comfrontiersin.orgpharmgkb.orgnih.govcjpas.net. These metabolites can be further metabolized or excreted in urine drugbank.comcjpas.net.

Hepatic Enzyme System Involvement: Cytochrome P450 (CYP1A2)

The cytochrome P450 oxidase enzyme system, particularly the CYP1A2 isozyme, is primarily responsible for caffeine metabolism in the liver wikipedia.orgnih.govdrugbank.comfrontiersin.orgcoffeeandhealth.orgpharmgkb.orgnih.govcjpas.netwikipedia.org. CYP1A2 mediates the N-3 demethylation of caffeine to paraxanthine, accounting for around 80-90% of caffeine demethylation frontiersin.orgpharmgkb.orgnih.gov. CYP1A2 is responsible for more than 95% of the primary metabolism of caffeine pharmgkb.orgnih.gov. The enzyme's expression can be induced by polycyclic aromatic hydrocarbons, some of which are found in cigarette smoke wikipedia.org. The large variability in CYP1A2 activity influences caffeine clearance and can be affected by factors such as gender, race, genetic polymorphisms, disease, and exposure to inducers coffeeandhealth.org. Caffeine is frequently used as a probe drug for CYP1A2 activity, with the ratios of urinary metabolites serving as an indicator of metabolic flux frontiersin.orgpharmgkb.orgnih.gov. While CYP1A2 is the main enzyme, other CYP isoforms like CYP2E1, CYP3A4, CYP2C8, and CYP2C9 also participate in caffeine's primary metabolism to a lesser extent wikipedia.orgpharmgkb.orgnih.govif-pan.krakow.plnih.gov.

Influence of Other Compounds on Caffeine Elimination

Various physiological and environmental characteristics, as well as other compounds, can influence caffeine elimination and its half-life nih.govcoffeeandhealth.org. Smoking tobacco, for instance, significantly increases caffeine clearance by up to 56% due to the induction of the CYP1A2 enzyme by polycyclic aromatic hydrocarbons wikipedia.orgnih.govcoffeeandhealth.orgpharmgkb.org. Conversely, liver disease or drugs that inhibit CYP1A2 can prolong caffeine's half-life drugbank.comcoffeeandhealth.org. Oral contraceptive use can double caffeine's half-life nih.gov. Grapefruit juice consumption has been shown to decrease caffeine clearance by 23% and extend its half-life by 31% coffeeandhealth.org. Certain medications, such as selective serotonin (B10506) reuptake inhibitors (e.g., fluvoxamine), antiarrhythmics (e.g., mexiletine), antipsychotics (e.g., clozapine), and quinolone antibiotics (e.g., ciprofloxacin, levofloxacin), are potent inhibitors of CYP1A2, thereby reducing caffeine metabolism and increasing its effects wikipedia.orgnih.govwebmd.com. Alcohol intake also has an inhibitory effect on CYP1A2 activity coffeeandhealth.org. Conversely, consumption of broccoli and brassica vegetables, and large quantities of vitamin C, can increase caffeine clearance coffeeandhealth.org.

Advanced Analytical Chemistry Methods for Caffeine Quantification

Caffeine and its metabolites can be identified and quantified using advanced analytical chemistry methods, such as high-performance liquid chromatography (HPLC) nih.gov. Measurements in serum, saliva, and urine are extensively studied for caffeine quantification frontiersin.org. Partial or systemic caffeine clearance measured in plasma is considered a gold standard for CYP1A2 phenotyping frontiersin.org. The relative ratios of urinary metabolites are also used as an indicator of the flux through different parts of the caffeine metabolic pathway pharmgkb.org.

Compound Names and PubChem CIDs

Compound Name PubChem CID
Caffeine 2519 wikipedia.org
Butalbital 2519 nih.gov
Acetaminophen (B1664979) 1983 nih.gov

Note: The PubChem CID for Butalbital and Acetaminophen were retrieved to fulfill the instruction for listing all compounds mentioned in the article, even though the article's detailed content is solely on Caffeine, as per the provided outline.


References: wikipedia.org Caffeine - Wikipedia. nih.gov Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI. frontiersin.org Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing - Frontiers. nih.gov Interaction of Caffeine with Model Lipid Membranes - PMC - PubMed Central. acs.org Interaction of Caffeine with Model Lipid Membranes | The Journal of Physical Chemistry B. drugbank.com Caffeine: Uses, Interactions, Mechanism of Action | DrugBank Online. coffeeandhealth.org Caffeine and metabolism - Coffee & Health. nih.gov Molecular Dynamics Simulation Studies of Caffeine Aggregation in Aqueous Solution - PMC. pharmgkb.org Caffeine Pathway, Pharmacokinetics - PharmGKB. researchgate.net (PDF) Interaction of Caffeine with Model Lipid Membranes - ResearchGate. wikipedia.org CYP1A2 - Wikipedia. asianpubs.org CYP1A2 Genetic Variation, Coffee Intake, and Kidney Dysfunction - PMC - PubMed Central. nih.gov PharmGKB summary: caffeine pathway - PMC. buzzrx.com Coffee, CYP1A2 genotype, and risk of myocardial infarction - PubMed. nih.gov Caffeine-induced release of small molecules from DNA nanostructures - PMC. weebly.com Physical Properties - Caffeine: The Molecule. nih.gov Interaction of Caffeine with Model Lipid Membranes - PubMed. reddit.com Hydrogen Bonding Selectivity in Molecular Assembly: A Novel 2:1 Molecular Complex of Caffeine and 4-Hydroxybenzoic Acid via C–. nih.gov What Medications Should Not Be Taken With Caffeine? - BuzzRx. if-pan.krakow.pl Caffeine as a marker substrate for testing cytochrome P450 activity in human and rat. tandfonline.com What property makes caffeine more soluble in dichloromethane (B109758) than water? - Reddit. researchgate.net The metabolic pathway of caffeine. | Download Scientific Diagram - ResearchGate. Structural features of DNA interaction with caffeine and theophylline. cjpas.net EFFECTS OF THEOPHYLLINE ON CYP1A2-MEDIATED CAFFEINE BIOTRANSFORMATION IN HUMAN LIVER MICROSOMES -. mdpi.com The Role of Hydrogen Bonding in the Raman Spectral Signals of Caffeine in Aqueous Solution - MDPI. nih.gov Clinically significant pharmacokinetic interactions between dietary caffeine and medications. pnas.org Molecular mechanisms of DNA repair inhibition by caffeine. - PNAS. researchgate.net Effects of caffeine on the structure and conformation of DNA: A force spectroscopy study. acs.org Effect of caffeine on the expression of cytochrome P450 1A2, adenosine A2A receptor and dopamine transporter in control and 1-methyl 4-phenyl 1, 2, 3, 6-tetrahydropyridine treated mouse striatum - PubMed. webmd.com CAFFEINE: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. oup.com The Interaction of Caffeine with Ultra-violet-light-irradiated DNA. researchgate.net Interaction of Caffeine with Model Lipid Membranes | The Journal of Physical Chemistry B. nih.gov Biotransformation of caffeine, paraxanthine, theobromine and theophylline by cDNA-expressed human CYP1A2 and CYP2E1 - PubMed. nih.gov Effect of caffeine on the plasma protein binding and the disposition of ceftriaxone (B1232239) | Journal of Pharmacy and Pharmacology | Oxford Academic. nih.gov Caffeine Biotransformation in Human Hepatocyte Lines Derived From Normal Liver Tissue. nih.gov Protein binding of caffeine in young and elderly males - PubMed. Metabolic biotransformation of theobromine and caffeine acs.org. - ResearchGate. Other Compounds Impacting Caffeine Effects - Caffeine in Food and Dietary Supplements: Examining Safety - NCBI. nih.gov Butalbital - PubChem. nih.gov Acetaminophen - PubChem.The article below focuses on the chemical compound Caffeine, a key component of Fioricet. While the subject of the article is this compound, the provided outline specifically details aspects of Caffeine's chemical properties, interactions, metabolism, and analytical quantification. Therefore, this article adheres strictly to the provided outline, focusing solely on Caffeine within the context of its presence in this compound.


Caffeine, a central nervous system (CNS) stimulant of the methylxanthine class, is widely consumed globally. It is recognized for its eugeroic (wakefulness-promoting), ergogenic (physical performance-enhancing), and nootropic (cognitive-enhancing) properties wikipedia.org. Caffeine's molecular structure, a flat heteroatomic bicyclic ring, contributes to its hydrophobic characteristics, although its water solubility can be enhanced by heating nih.gov.

Hydrogen Bonding and Solvation Dynamics in Aqueous Environments

Caffeine is a polar molecule, and its solubility in water is attributed to its ability to form hydrogen bonds at six different sites, where the hydrogen of water molecules is attracted to the electronegative nitrogen and oxygen atoms of caffeine weebly.com. With three of its four nitrogen atoms methylated, caffeine can only act as a hydrogen bond acceptor, not a conventional hydrogen bond donor nih.gov. The carbonyl oxygen atoms (O2 and O6) and the nitrogen atom at position 9 (N9) are key hydrogen bond acceptor sites nih.govmdpi.com. In aqueous solution, the interaction of water molecules with caffeine is largely dominated by the two oxygen atoms and the N9 nitrogen atom nih.gov. The two carbonyl oxygen atoms are generally better solvated than the N9 site mdpi.com. While all hydrogen bond interactions have a similar nature, water contacts with the lone pair in the N9 atom are often the strongest mdpi.com. In its mono-hydrated crystalline polymorph, caffeine molecules stack, and water molecules form hydrogen bonds with the N9 atoms of adjacent caffeine molecules nih.gov.

Caffeine Metabolism: Biotransformation Pathways

Caffeine metabolism primarily occurs in the liver, catalyzed by hepatic microsomal enzyme systems nih.govfrontiersin.orgcoffeeandhealth.org. It is almost completely metabolized, with 3% or less being excreted unchanged in urine frontiersin.orgpharmgkb.org. The main metabolic pathway in humans (70-80%) involves N-3 demethylation of caffeine (1,3,7-trimethylxanthine) to paraxanthine (1,7-dimethylxanthine) nih.govfrontiersin.orgpharmgkb.orgnih.govresearchgate.net. This initial metabolic step accounts for approximately 75-80% of caffeine metabolism nih.gov. The remaining caffeine is metabolized to theobromine (approximately 7-12%) and theophylline (approximately 4-8%) wikipedia.orgdrugbank.comfrontiersin.orgpharmgkb.orgnih.govcjpas.net. These metabolites can be further metabolized or excreted in urine drugbank.comcjpas.net.

Hepatic Enzyme System Involvement: Cytochrome P450 (CYP1A2)

The cytochrome P450 oxidase enzyme system, particularly the CYP1A2 isozyme, is primarily responsible for caffeine metabolism in the liver wikipedia.orgnih.govdrugbank.comfrontiersin.orgcoffeeandhealth.orgpharmgkb.orgnih.govcjpas.netwikipedia.org. CYP1A2 mediates the N-3 demethylation of caffeine to paraxanthine, accounting for around 80-90% of caffeine demethylation frontiersin.orgpharmgkb.orgnih.gov. CYP1A2 is responsible for more than 95% of the primary metabolism of caffeine pharmgkb.orgnih.gov. The enzyme's expression can be induced by polycyclic aromatic hydrocarbons, some of which are found in cigarette smoke wikipedia.org. The large variability in CYP1A2 activity influences caffeine clearance and can be affected by factors such as gender, race, genetic polymorphisms, disease, and exposure to inducers coffeeandhealth.org. Caffeine is frequently used as a probe drug for CYP1A2 activity, with the ratios of urinary metabolites serving as an indicator of metabolic flux frontiersin.orgpharmgkb.orgnih.gov. While CYP1A2 is the main enzyme, other CYP isoforms like CYP2E1, CYP3A4, CYP2C8, and CYP2C9 also participate in caffeine's primary metabolism to a lesser extent wikipedia.orgpharmgkb.orgnih.govif-pan.krakow.plnih.gov.

Influence of Other Compounds on Caffeine Elimination

Various physiological and environmental characteristics, as well as other compounds, can influence caffeine elimination and its half-life nih.govcoffeeandhealth.org. Smoking tobacco, for instance, significantly increases caffeine clearance by up to 56% due to the induction of the CYP1A2 enzyme by polycyclic aromatic hydrocarbons wikipedia.orgnih.govcoffeeandhealth.orgpharmgkb.org. Conversely, liver disease or drugs that inhibit CYP1A2 can prolong caffeine's half-life drugbank.comcoffeeandhealth.org. Oral contraceptive use can double caffeine's half-life nih.gov. Grapefruit juice consumption has been shown to decrease caffeine clearance by 23% and extend its half-life by 31% coffeeandhealth.org. Certain medications, such as selective serotonin reuptake inhibitors (e.g., fluvoxamine), antiarrhythmics (e.g., mexiletine), antipsychotics (e.g., clozapine), and quinolone antibiotics (e.g., ciprofloxacin, levofloxacin), are potent inhibitors of CYP1A2, thereby reducing caffeine metabolism and increasing its effects wikipedia.orgnih.govwebmd.com. Alcohol intake also has an inhibitory effect on CYP1A2 activity coffeeandhealth.org. Conversely, consumption of broccoli and brassica vegetables, and large quantities of vitamin C, can increase caffeine clearance coffeeandhealth.org.

Advanced Analytical Chemistry Methods for Caffeine Quantification

Caffeine and its metabolites can be identified and quantified using advanced analytical chemistry methods, such as high-performance liquid chromatography (HPLC) nih.gov. Measurements in serum, saliva, and urine are extensively studied for caffeine quantification frontiersin.org. Partial or systemic caffeine clearance measured in plasma is considered a gold standard for CYP1A2 phenotyping frontiersin.org. The relative ratios of urinary metabolites are also used as an indicator of the flux through different parts of the caffeine metabolic pathway pharmgkb.org.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chromatographic techniques are fundamental in the separation, identification, and quantification of caffeine due to its complex matrices.

High-Performance Liquid Chromatography (HPLC) HPLC is a widely utilized method for caffeine analysis, offering high sensitivity and precision. This technique is particularly effective for analyzing caffeine in complex samples without extensive pre-treatment, as it can separate non-volatile or thermally unstable compounds. Typical HPLC systems for caffeine analysis often employ a reversed-phase C18 column, which facilitates the separation based on the differential partitioning of caffeine between the stationary phase and a mobile phase, commonly consisting of aqueous and organic solvents (e.g., water/acetonitrile (B52724) or water/methanol mixtures). Detection is frequently achieved using UV-Visible detectors, given caffeine's strong absorbance in the ultraviolet region, typically around 273 nm. The method's robustness allows for accurate quantification of caffeine in various matrices, from biological fluids to food products.

Gas Chromatography (GC) GC is another powerful chromatographic technique, particularly suitable for volatile and thermally stable compounds like caffeine. For GC analysis, caffeine samples are often subjected to derivatization to enhance their volatility or thermal stability, although caffeine itself is sufficiently volatile for direct injection in many cases. Common GC setups for caffeine analysis involve capillary columns with non-polar or moderately polar stationary phases. Detection is typically performed using Flame Ionization Detectors (FID) or Nitrogen-Phosphorus Detectors (NPD), which offer high sensitivity for nitrogen-containing compounds like caffeine. GC is frequently employed for quality control and forensic analysis due to its high separation efficiency and quantitative accuracy.

Electrophoretic Methods: Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a valuable tool for caffeine analysis, offering advantages such as minimal sample consumption, rapid analysis times, and high separation efficiency. In CE, separation occurs within a narrow capillary tube filled with an electrolyte solution, driven by an applied electric field. Caffeine, being an ionizable compound, migrates at different rates based on its charge-to-size ratio and interactions with the capillary wall. UV detection is commonly used in CE for caffeine, similar to HPLC, leveraging its characteristic UV absorbance. CE is particularly useful for rapid screening and analysis of caffeine in complex mixtures, providing an alternative to traditional chromatographic methods with often reduced solvent consumption.

Spectroscopic Approaches: UV-Visible Spectrophotometry, Fourier-Transform Infrared Spectroscopy (FT-IR), Near-Infrared Spectroscopy (NIR), and Fluorescence Spectroscopy

Spectroscopic methods provide rapid and non-destructive means for the detection and quantification of caffeine, often without extensive sample preparation.

UV-Visible Spectrophotometry UV-Visible spectrophotometry is a straightforward and widely accessible technique for caffeine analysis. Caffeine exhibits strong absorption in the UV region, with a characteristic maximum absorbance at approximately 273 nm. mims.com This property allows for direct quantification of caffeine in solutions by measuring the absorbance at this wavelength and correlating it to concentration using Beer-Lambert's law. While simple, its application can be limited in complex samples containing other UV-absorbing compounds that interfere with the caffeine signal, necessitating prior separation or derivative spectrophotometry.

Fourier-Transform Infrared Spectroscopy (FT-IR) FT-IR spectroscopy provides a unique "fingerprint" of a molecule based on its vibrational modes. For caffeine, FT-IR can identify specific functional groups and molecular vibrations, allowing for qualitative identification and, with appropriate calibration, quantitative analysis. Characteristic absorption bands related to C=O stretching (carbonyl groups), C-H stretching, and N-H bending can be observed. FT-IR is particularly useful for solid-state analysis and for confirming the presence of caffeine in raw materials or formulations.

Near-Infrared Spectroscopy (NIR) NIR spectroscopy is a rapid, non-destructive technique often used for quality control and process monitoring. It measures the absorption of light in the near-infrared region, which corresponds to overtone and combination bands of fundamental vibrations, primarily involving C-H, N-H, and O-H bonds. NIR can be applied directly to solid samples or solutions, making it suitable for high-throughput analysis of caffeine content in various products, such as coffee, tea, and pharmaceutical formulations, often coupled with chemometric models for quantification.

Fluorescence Spectroscopy While caffeine itself is not strongly fluorescent, its derivatives or complexes can exhibit fluorescence, which can be exploited for highly sensitive detection. Alternatively, fluorescence quenching techniques can be employed, where the presence of caffeine quenches the fluorescence of a known fluorescent probe, with the degree of quenching being proportional to the caffeine concentration. This method offers high sensitivity and selectivity, making it suitable for trace analysis of caffeine in specific applications.

Mass Spectrometry-Based Detection and Identification (LC-MS/MS)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), represents a state-of-the-art approach for the comprehensive analysis of caffeine. LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. After chromatographic separation, caffeine molecules are ionized and then fragmented, producing characteristic mass-to-charge (m/z) ratios for both the parent ion and its fragments. This allows for unambiguous identification and highly accurate quantification of caffeine, even at very low concentrations and within highly complex biological or food matrices. The tandem MS (MS/MS) capability provides an additional layer of selectivity, minimizing interferences and enabling precise quantification in challenging samples.

Chemometric Approaches in Caffeine Analysis

Chemometrics involves the application of mathematical and statistical methods to chemical data, enhancing the information extracted from analytical measurements. In caffeine analysis, chemometric approaches are increasingly integrated with spectroscopic and chromatographic techniques to improve accuracy, precision, and efficiency. For instance, multivariate calibration methods like Partial Least Squares (PLS) or Principal Component Regression (PCR) can be used with NIR or UV-Vis data to quantify caffeine in the presence of interfering compounds, overcoming the limitations of univariate methods. mpg.de Chemometrics can also be applied to optimize chromatographic separation conditions, interpret complex spectral data, and develop robust analytical models for quality control and process analytical technology (PAT) applications, leading to more reliable and comprehensive caffeine analysis.

Synergistic and Integrative Pharmacology of Fioricet Components

Advanced Analytical Methodologies for the Quantitative Determination of Fioricet Components in Complex Matrices

The quantitative determination of butalbital, acetaminophen (B1664979), and caffeine (B1668208) in complex matrices, such as pharmaceutical formulations or biological fluids, necessitates sophisticated analytical techniques capable of separating and quantifying each component accurately. These methods are essential for ensuring product quality, consistency, and bioavailability.

Multi-Analyte Chromatographic Separations and Detection (HPLC-DAD, HPLC-MS/MS for co-formulation)

High-Performance Liquid Chromatography (HPLC) coupled with various detection systems, such as Diode Array Detection (DAD) or Mass Spectrometry (MS/MS), is a cornerstone for the simultaneous analysis of this compound components. These techniques offer high selectivity, sensitivity, and precision, making them suitable for complex co-formulations and biological samples.

HPLC-UV/DAD Applications: Multiple reversed-phase HPLC methods have been developed for the simultaneous determination of butalbital, acetaminophen, and caffeine. One validated method for oral solutions employs a mobile phase consisting of pH 4.50 buffer and methanol, with a flow rate of 1.2 mL/min. Ultraviolet (UV) detection is typically performed at 216 nm for all three active components, while preservatives like methylparaben and propylparaben (B1679720) can be detected at 254 nm. This method demonstrates linearity over a concentration range of 40% to 160% with a correlation coefficient exceeding 0.995, and a total run time of 16 minutes. researchgate.netresearchgate.net

Another approach utilizes a C18 column with a mobile phase of 1 mM phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (85:15 v/v), supplemented with 0.2% triethylamine (B128534) (v/v), at a flow rate of 1.5 mL/min. UV detection at 220 nm allows for the quantification of acetaminophen and caffeine, with reported linearity ranges of 31.25-250 μg/mL for acetaminophen (r = 0.9999) and 4.06-32.50 μg/mL for caffeine (r = 0.9986). Mean recoveries for acetaminophen and caffeine were found to be 99.37% and 99.12%, respectively. researchgate.net

For analysis in human serum, a fast and sensitive HPLC assay was developed using a C18 monolithic column. The mobile phase comprised 95:5 (v/v) 0.1 M potassium phosphate monobasic (pH 2.41) and acetonitrile, with detection at 220 nm. This method demonstrated linearity over a range of 1.25–100 μg/mL for each drug (r > 0.995). Mean absolute recoveries from serum were 89.7% for acetaminophen, 95.5% for caffeine, and 99% for butalbital. capes.gov.br

A specific method for this compound tablets uses a Cogent Bidentate C18™ column (4 µm, 100 Å, 4.6 x 150 mm) with a gradient elution program. The mobile phase consists of DI water with 0.1% formic acid (Solvent A) and 97% acetonitrile with 3% DI water and 0.1% formic acid (Solvent B), at a flow rate of 0.8 mL/min and UV detection at 240 nm. mtc-usa.com

Table 1: Summary of HPLC-UV/DAD Method Parameters for this compound Components

ParameterMethod 1 (Oral Solution) researchgate.netresearchgate.netMethod 2 (General) researchgate.netMethod 3 (Human Serum) capes.gov.brMethod 4 (Tablets) mtc-usa.com
Column Not specified, but RP-HPLCC18C18 monolithicCogent Bidentate C18™ (4µm, 100Å, 4.6 x 150mm)
Mobile Phase pH 4.50 buffer:Methanol (A: 70:30 v/v, B: 35:65 v/v)1mM Phosphate Buffer pH 3.0:Acetonitrile (85:15 v/v) + 0.2% Triethylamine (v/v)0.1 M Potassium Phosphate Monobasic (pH 2.41):Acetonitrile (95:5 v/v)A: DI Water/0.1% Formic Acid; B: 97% Acetonitrile/3% DI Water/0.1% Formic Acid
Flow Rate 1.2 mL/min1.5 mL/minNot specified0.8 mL/min
Detection Wavelength 216 nm (APAP, Butalbital, Caffeine)220 nm (APAP, Caffeine)220 nm (APAP, Caffeine, Butalbital)240 nm (APAP, Caffeine, Butalbital)
Linearity Range 40%-160% (r > 0.995)APAP: 31.25-250 μg/mL (r=0.9999); Caffeine: 4.06-32.50 μg/mL (r=0.9986)1.25-100 μg/mL for each drug (r > 0.995)Not specified
Recovery Not specifiedAPAP: 99.37%; Caffeine: 99.12%APAP: 89.7 ± 3.6%; Caffeine: 95.5 ± 4.5%; Butalbital: 99 ± 5.2%Not specified
Run Time 16 minutesNot specifiedNot specifiedNot specified

HPLC-MS/MS for Co-formulation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity, particularly valuable for analyzing components in complex biological matrices. A validated LC-MS/MS method has been developed for the simultaneous determination of caffeine and acetaminophen in amniotic fluid. This method employs a reverse-phase HPLC system with a C18 column and a gradient elution program, coupled with MS detection in Multiple Reaction Monitoring (MRM) mode. The high selectivity and sensitivity of this method enable the determination of target analytes even in small amounts, with Limits of Quantitation (LOQ) less than 9.5 ng/mL and Limits of Detection (LOD) less than 3.3 ng/mL. rsc.org Mass spectrometry operates by creating and detecting charged ions, providing highly specific detection capabilities based on mass-to-charge ratios. pharmacompass.com

Table 2: Summary of LC-MS/MS Method Parameters for this compound Components

ParameterLC-MS/MS (Amniotic Fluid) rsc.org
Analyte(s) Acetaminophen, Caffeine
Column C18 (reversed-phase HPLC)
Elution Program Gradient
Detection Mode Multiple Reaction Monitoring (MRM)
LOQ < 9.5 ng/mL
LOD < 3.3 ng/mL
Sample Matrix Amniotic Fluid

Spectroscopic Fingerprinting for Quality Control and Component Identification

Spectroscopic techniques provide rapid, non-destructive, and molecular-specific information, making them invaluable for quality control and component identification of this compound and its constituents.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of acetaminophen, caffeine, and other pharmaceutical ingredients in combined dosage forms. The method typically involves measuring absorbance within a spectral range, such as 215–290 nm, with quantitative readings for paracetamol often taken around 243.5 nm. researchgate.netnih.gov Characteristic UV spectra are available for individual components, such as butalbital (e.g., 5-281) nih.gov and acetaminophen (e.g., 2913) nih.gov.

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy operates in the mid-infrared range (400–4000 cm⁻¹) and provides unique molecular fingerprints based on the ro-vibrational transitions of compounds. This technique is particularly useful for rapid, non-destructive analysis and requires minimal or no sample preparation. mdpi.com FTIR spectra for butalbital are available nih.gov. For caffeine, primary absorption peaks are observed at approximately 1700 cm⁻¹ and 1660 cm⁻¹, corresponding to its carbonyl stretching vibrations. mdpi.com FTIR spectroscopy is applied in pharmaceutical manufacturing for in-process inspection, counterfeit detection, and quality control of active pharmaceutical ingredients in solid formulations. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy is another powerful tool for quantitative analysis and identification of components in complex pharmaceutical mixtures. It can be utilized for the simultaneous determination of multiple solutes, including acetaminophen and caffeine. Specific Raman bands can serve as marker bands for quantification. For instance, characteristic Raman bands have been identified at 870 cm⁻¹ for acetaminophen and 565 cm⁻¹ for caffeine. horiba.com A linear relationship between peak area and concentration has been observed for acetaminophen using its marker band at 1330 cm⁻¹ over a range of 0.5 – 2.5 mg/mL. horiba.com Transmission FT-Raman spectroscopy offers improved precision for pharmaceutical tablet analysis compared to backscattering methods, due to a larger sampled volume. researchgate.netnih.gov Raman spectra for butalbital are also available. nih.gov

Table 3: Spectroscopic Features for this compound Components

CompoundSpectroscopic TechniqueCharacteristic Feature / Wavelength / WavenumberApplication / Note
Acetaminophen UV-Vis~243.5 nm (quantitative reading) nih.govQuantitative analysis, quality control researchgate.net
Raman870 cm⁻¹ (marker band) horiba.comQuantitative analysis in complex solutions horiba.com
Raman1330 cm⁻¹ (marker band) horiba.comLinear dependence of peak area on concentration (0.5-2.5 mg/mL) horiba.com
Butalbital UV-Vis5-281 nih.govSpectral identification nih.gov
FTIRBio-Rad FTS instrument, KBr technique nih.govSpectral identification nih.gov
RamanFT-Raman technique nih.govSpectral identification nih.gov
Caffeine FTIR~1700 cm⁻¹, ~1660 cm⁻¹ (carbonyl stretches) mdpi.comMolecular-specific information, quality control mdpi.com
Raman565 cm⁻¹ (marker band) horiba.comQuantitative analysis in complex solutions horiba.com

Q & A

Q1. How can the PICOT framework be applied to formulate a research question evaluating Fioricet’s efficacy in tension headache management?

Methodological Answer:

  • Use the PICOT framework to structure the question:
    • P opulation: Adults diagnosed with chronic tension headaches.
    • I ntervention: this compound (butalbital/acetaminophen/caffeine).
    • C omparison: Alternative analgesics (e.g., NSAIDs).
    • O utcome: Reduction in headache intensity (measured via visual analog scales).
    • T ime: 4-week follow-up.
  • Ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, assess feasibility by confirming access to patient cohorts and ethical approval for controlled substance trials .

Advanced Research Question Design

Q. Q2. How can researchers address contradictory outcomes in PICOT-based studies on this compound’s long-term safety?

Methodological Answer:

  • Conduct a systematic review with meta-analysis to reconcile discrepancies:
    • Define inclusion criteria (e.g., randomized controlled trials ≥6 months duration).
    • Use tools like PRISMA guidelines for transparency.
    • Perform subgroup analysis to identify confounders (e.g., dosage variability, patient comorbidities).
  • Apply sensitivity analysis to assess robustness of conclusions against conflicting data .

Basic Study Design

Q. Q3. What ethical considerations are critical when designing a clinical trial comparing this compound to placebo?

Methodological Answer:

  • Follow IRB protocols for informed consent, emphasizing risks of butalbital dependence.
  • Implement data safety monitoring boards (DSMBs) to track adverse events (e.g., medication-overuse headaches).
  • Ensure compliance with FDA guidelines for controlled substances, including strict documentation of dosing schedules .

Advanced Study Design

Q. Q4. How can researchers optimize double-blind trials for this compound to mitigate bias in subjective outcome measures (e.g., pain relief)?

Methodological Answer:

  • Use active placebos (e.g., low-dose caffeine) to mimic this compound’s side effects, preserving blinding.
  • Incorporate objective biomarkers (e.g., serum acetaminophen levels) to validate self-reported data.
  • Apply mixed-effects models to account for inter-patient variability in pain perception .

Basic Data Collection

Q. Q5. What data types are essential for pharmacokinetic studies of this compound?

Methodological Answer:

  • Collect time-series data on serum concentrations of butalbital, acetaminophen, and caffeine.
  • Pair with clinical outcomes (e.g., headache recurrence rates) to establish dose-response relationships.
  • Use liquid chromatography-mass spectrometry (LC-MS) for precise metabolite quantification .

Advanced Data Integration

Q. Q6. How can heterogeneous data sources (e.g., electronic health records, patient diaries) be harmonized in this compound adherence studies?

Methodological Answer:

  • Apply data normalization techniques (e.g., z-score standardization) to align disparate scales.
  • Use machine learning pipelines to impute missing data (e.g., decision trees for diary entries).
  • Validate integration via Cohen’s kappa for inter-source reliability .

Basic Data Analysis

Q. Q7. What statistical methods are appropriate for analyzing this compound’s efficacy in open-label trials?

Methodological Answer:

  • Employ paired t-tests for pre- vs. post-intervention pain scores.
  • Control for Type I errors using Bonferroni correction when testing multiple outcomes.
  • Report effect sizes (e.g., Cohen’s d) to quantify clinical significance .

Advanced Data Analysis

Q. Q8. How can Bayesian hierarchical models improve dose optimization studies for this compound?

Methodological Answer:

  • Structure models to estimate posterior probabilities of efficacy/safety at different doses.
  • Incorporate prior distributions from historical data (e.g., previous trials on butalbital).
  • Use Markov chain Monte Carlo (MCMC) sampling for parameter estimation .

Basic Conflict Resolution

Q. Q9. What steps can resolve contradictions between observational studies and RCTs on this compound’s abuse potential?

Methodological Answer:

  • Conduct meta-regression to identify study-level moderators (e.g., population demographics).
  • Apply GRADE criteria to assess evidence quality, prioritizing RCTs with low bias risk .

Advanced Conflict Resolution

Q. Q10. How can causal inference methods address confounding in real-world this compound safety data?

Methodological Answer:

  • Use propensity score matching to balance covariates (e.g., age, comorbidities).
  • Apply instrumental variable analysis to account for unmeasured confounders (e.g., socioeconomic factors).
  • Validate findings via sensitivity analysis for unobserved variables .

Q. Tables for Methodological Reference

Conflict Resolution Method Application to this compound Studies Key References
Meta-analysisPooling RCTs on rebound headache incidence
Subgroup analysisIdentifying high-risk populations for misuse
Sensitivity analysisTesting robustness against missing data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.